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molecular formula C14H8O3S B1595779 9-Oxo-9H-thioxanthene-4-carboxylic acid CAS No. 51762-56-2

9-Oxo-9H-thioxanthene-4-carboxylic acid

Cat. No. B1595779
M. Wt: 256.28 g/mol
InChI Key: OTPIPHJWVKNZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04125621

Procedure details

This compound was prepared by adding dropwise a solution of thioxanthene in n-butylether to a solution of n-butyllithium in hexane. The intermediate product was carbonated with dry ice and acidified with hydrochloric acid. The final product had a melting point of greater than 300° C.
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reactant
Reaction Step One
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reactant
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solvent
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reactant
Reaction Step Two
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reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[CH2:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C([Li])CCC.[C:20](=[O:22])=[O:21].Cl.C([O:28]CCCC)CCC>CCCCCC>[CH:1]1[C:14]2[C:13](=[O:28])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[C:4]([C:20]([OH:22])=[O:21])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3CC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCCCC
Name
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0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=2SC3=CC=CC=C3C(C12)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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